molecular formula C20H16ClN7O B4516760 3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

Cat. No.: B4516760
M. Wt: 405.8 g/mol
InChI Key: TVOYDFLLACDPJL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a urea-based heterocyclic compound featuring a 3-chlorophenyl group, a central urea linker, and a pyridazine core substituted with a pyrazole moiety. The pyridazine and pyrazole heterocycles in this compound suggest enhanced binding affinity to biological targets due to their electron-rich aromatic systems, which facilitate π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7O/c21-14-3-1-4-17(13-14)25-20(29)24-16-7-5-15(6-8-16)23-18-9-10-19(27-26-18)28-12-2-11-22-28/h1-13H,(H,23,26)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOYDFLLACDPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Synthesis of the pyridazine derivative: The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives.

    Coupling reactions: The pyrazole and pyridazine derivatives are then coupled with the chlorophenyl and aminophenyl groups through nucleophilic substitution or coupling reactions.

    Urea formation: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyridazine-pyrazole hybrid scaffold. Key comparisons with analogs from the evidence include:

a. Core Heterocyclic Variations

  • Thiazole vs. Pyridazine/Pyrazole :
    • Compounds 9f (1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea) and 11f (similar structure with hydrazinyl-oxoethyl piperazine) feature thiazole rings instead of pyridazine-pyrazole systems . Thiazole-containing analogs often exhibit improved metabolic stability but may lack the dual hydrogen-bonding capacity of pyridazine-pyrazole hybrids.
    • The pyridazine core in the target compound may enhance solubility due to its polar nitrogen atoms, whereas thiazole analogs rely on piperazine substituents (e.g., 9f , 11f ) for solubility enhancement .

b. Substituent Effects

  • Chlorophenyl vs. Dichlorophenyl-substituted analogs (e.g., 9g, 11g) show higher molecular weights (462.1–534.2 Da) and may face challenges in bioavailability compared to the target compound’s simpler chlorophenyl group .

Molecular Weight and Physicochemical Properties

ESI-MS data for analogs highlight trends in molecular weight (MW) and drug-likeness:

Compound ID MW (Da) Notes
9f 428.2 Lower MW due to absence of hydrazinyl-oxoethyl groups; aligns with Lipinski’s rules.
11f 500.2 Higher MW from hydrazinyl-oxoethyl piperazine; may affect oral bioavailability.
11g 534.2 Dichlorophenyl and hydrazinyl groups increase MW beyond ideal ranges for drug candidates.

The target compound’s MW is likely between 400–450 Da (estimated), positioning it favorably for drug development compared to bulkier analogs like 11g .

Data Table: Key Analogs and Properties

Compound ID Substituents Yield (%) MW (Da) Key Features
9f 3-Chlorophenyl, thiazole, piperazine 77.7 428.2 Moderate yield, favorable MW
11f 3-Chlorophenyl, thiazole, hydrazinyl 85.1 500.2 High yield, elevated MW
Target 3-Chlorophenyl, pyridazine-pyrazole N/A ~430 Estimated optimal MW, untested bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Reactant of Route 2
3-(3-chlorophenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea

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